molecular formula C22H25FN2O2 B6926473 N-(1-benzoylpiperidin-4-yl)-2-(3-fluorophenyl)-2-methylpropanamide

N-(1-benzoylpiperidin-4-yl)-2-(3-fluorophenyl)-2-methylpropanamide

Cat. No.: B6926473
M. Wt: 368.4 g/mol
InChI Key: RYVKZFKXTWEVJQ-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-4-yl)-2-(3-fluorophenyl)-2-methylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a benzoyl moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-2-(3-fluorophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-22(2,17-9-6-10-18(23)15-17)21(27)24-19-11-13-25(14-12-19)20(26)16-7-4-3-5-8-16/h3-10,15,19H,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVKZFKXTWEVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)F)C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoylpiperidin-4-yl)-2-(3-fluorophenyl)-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the piperidine ring.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired this compound under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoylpiperidin-4-yl)-2-(3-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoyl or fluorophenyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(1-benzoylpiperidin-4-yl)-2-(3-fluorophenyl)-2-methylpropanamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzoylpiperidin-4-yl)-2-(3-fluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-(3-fluorophenyl)-2-methylpropanamide
  • N-(1-benzylpiperidin-4-yl)-6-(3-fluorophenyl)pyridine-3-carboxamide

Uniqueness

N-(1-benzoylpiperidin-4-yl)-2-(3-fluorophenyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoyl and fluorophenyl moieties contribute to its reactivity and potential interactions with biological targets, setting it apart from similar compounds.

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